(1-Methoxycyclopropyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

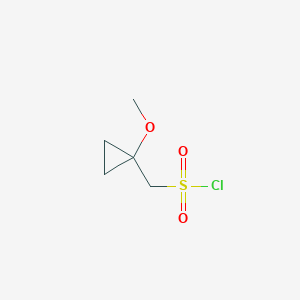

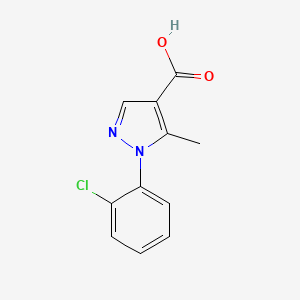

“(1-Methoxycyclopropyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1783775-36-9 . It has a molecular weight of 184.64 .

Synthesis Analysis

The synthesis of methanesulfonyl chloride, a related compound, can be achieved by the reaction of methane and sulfuryl chloride in a radical reaction . Another method entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C5H9ClO3S/c1-9-5(2-3-5)4-10(6,7)8/h2-4H2,1H3 .

Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is used as a precursor to many compounds . It is an electrophile, functioning as a source of the “CH3SO2+” synthon .

Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 184.64 . Methanesulfonyl chloride, a related compound, appears as a pale yellow corrosive liquid, more dense than water and insoluble in water .

Scientific Research Applications

Formation of Cyclopropylsulfones

Research has demonstrated the use of related chlorosulfones in chemical reactions where, instead of forming methylenecyclopropyl sulfones as anticipated, an addition–cyclisation sequence occurred, resulting in 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes. This highlights the compound's utility in synthesizing complex cyclic structures through unexpected reaction pathways (Jeffery & Stirling, 1993).

Kinetic and Spectroscopic Characterization

Methanesulfonates, closely related to methanesulfonyl chloride, have been characterized for their reactivity, providing insights into the kinetic and spectroscopic properties of these compounds. This information is crucial for understanding their behavior in various chemical environments and their potential applications in synthesis and catalysis (Bentley et al., 1994).

Self-Assemblies from Sulfonate-Phosphonate Ligands

The reactivity of diethyltin(methoxy)methanesulfonate with t-butylphosphonic acid has been explored, leading to the formation of three-dimensional self-assemblies. This research opens pathways to new materials with potential applications in nanotechnology and material science (Shankar et al., 2011).

Electrochemical Properties in Ionic Liquids

Investigations into the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid have revealed the potential for using these materials as cathodes in sodium-ion batteries. This research contributes to the development of energy storage technologies (Su et al., 2001).

Orbital Overlap in Electron Transfers

Studies on meta-methoxy-substituted compounds and their synthesis and reactivity have provided insights into orbital overlap preferences in excited-state intramolecular electron transfers, which is valuable for designing light-sensitive materials or chemical switches (Cristol et al., 1987).

'Green' Methodology in Benzoylation

The use of benzoyl cyanide in an ionic liquid as an alternative to traditional benzoylation methods highlights the potential for 'green' chemistry applications, offering more environmentally friendly and efficient synthesis routes for modifying nucleosides and other compounds (Prasad et al., 2005).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1-methoxycyclopropyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c1-9-5(2-3-5)4-10(6,7)8/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJLTQSWESXASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2856984.png)

![N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfonylamino]phenyl]acetamide](/img/structure/B2856985.png)

![(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2856988.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(ethylthio)benzamide](/img/structure/B2856991.png)

![ethyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2857000.png)

![3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2857001.png)